3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Overview
Description
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is a complex organic compound with a unique structure that combines elements of isoquinoline, pyrazole, and pyrimidine. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE involves multiple steps, including the formation of the isoquinoline and pyrazole rings, followed by the introduction of the fluorophenyl and pentafluoroethyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pentafluoroethyl groups may enhance its binding affinity and specificity for these targets, leading to the modulation of biological pathways and effects.
Comparison with Similar Compounds
Similar compounds include other isoquinoline derivatives and pyrazole-pyrimidine hybrids. What sets 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE apart is its unique combination of structural features, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F6N4O/c25-17-7-5-15(6-8-17)18-11-20(23(26,27)24(28,29)30)34-21(31-18)12-19(32-34)22(35)33-10-9-14-3-1-2-4-16(14)13-33/h1-8,11-12H,9-10,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKVWFQCTBGKNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)F)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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